N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide
Description
N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide (CAS: 147086-83-7) is a critical pharmaceutical intermediate used in synthesizing active pharmaceutical ingredients (APIs), particularly carbonic anhydrase inhibitors like Dorzolamide . Its stereospecific thiopyran core and sulfonamide/acetamide functional groups contribute to its role in drug development. Key physicochemical properties include:
- Molecular Formula: C₁₀H₁₃NO₃S₂
- Molecular Weight: 259.35 g/mol
- Melting Point: Not explicitly reported, but related compounds range from 143–243°C .
- Solubility: 370 mg/L in water at 30°C .
- Storage: Requires refrigeration to maintain stability .
The compound is synthesized via stereoselective routes, often involving catalytic reduction or acetylation of precursor sulfonamides . Its production aligns with green chemistry trends, emphasizing solvent-free reactions and continuous flow processes .
Properties
IUPAC Name |
N-(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S2/c1-6-5-9(11-7(2)12)8-3-4-15-10(8)16(6,13)14/h3-4,6,9H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXLCNFSFHSWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694057 | |
| Record name | N-(6-Methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147086-83-7 | |
| Record name | N-(6-Methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and facilitating fluid secretion.
Mode of Action
The compound acts as a carbonic anhydrase inhibitor . By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in intraocular pressure.
Biochemical Pathways
The inhibition of carbonic anhydrase affects the bicarbonate buffering system , which is essential for maintaining pH balance in the body. It also impacts the production of aqueous humor, a fluid in the eye. The reduced production and secretion of this fluid lead to a decrease in intraocular pressure.
Pharmacokinetics
Result of Action
The primary result of the compound’s action is a reduction in intraocular pressure . This makes it potentially useful in the treatment of conditions like glaucoma, where elevated intraocular pressure can lead to damage to the optic nerve and vision loss.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s ability to bind to carbonic anhydrase. Additionally, factors like temperature and the presence of other substances can affect the compound’s stability.
Biological Activity
N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide (CAS No. 147086-83-7) is a compound with notable biological activities that have been studied in various contexts. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C10H13NO3S2
- Molecular Weight : 259.35 g/mol
- Solubility : Approximately 370 mg/L in water at 30°C .
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors in the body. Its structure suggests potential inhibitory effects on carbonic anhydrases (CAs), which are enzymes that play a crucial role in regulating pH and fluid balance in biological systems.
Inhibition of Carbonic Anhydrases
Research indicates that this compound may function as an inhibitor of carbonic anhydrase enzymes. This inhibition can lead to various physiological effects such as:
- Diuretic Effects : By inhibiting CAs, the compound may promote diuresis (increased urine production), which can be beneficial in managing conditions like hypertension and edema.
- Antiglaucoma Activity : Similar to dorzolamide, a known CA inhibitor used in treating glaucoma, this compound may reduce intraocular pressure by decreasing aqueous humor production .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This activity could be attributed to its thienothiopyran core structure, which has been associated with various bioactive compounds.
Case Study 1: Antiglaucoma Efficacy
A study conducted on animal models demonstrated that this compound significantly reduced intraocular pressure when administered topically. The results were comparable to those observed with established CA inhibitors like dorzolamide .
Case Study 2: Diuretic Potential
In another investigation focusing on the diuretic effects of the compound, researchers found that it increased urine output in test subjects. This effect was linked to its ability to inhibit carbonic anhydrase activity in renal tissues .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 147086-83-7 |
| Molecular Formula | C10H13NO3S2 |
| Molecular Weight | 259.35 g/mol |
| Water Solubility | 370 mg/L at 30°C |
| Predicted Boiling Point | 530.9 ± 50 °C |
| Density | 1.39 g/cm³ |
| pKa | 14.78 ± 0.40 |
Scientific Research Applications
Basic Information
- Chemical Name : N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide
- CAS Number : 147086-83-7
- Molecular Formula : C10H13NO3S2
- Molecular Weight : 247.35 g/mol
- Physical State : Solid at room temperature
Structural Characteristics
The compound features a thieno[2,3-b]thiopyran core, which is known for its biological activity. The presence of the acetamide group enhances its solubility and bioavailability.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent:
- Antiglaucoma Agent : The compound is recognized as an impurity of Dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. Its structural similarity suggests it may exhibit similar pharmacological properties .
Case Studies
- Dorzolamide Analog Studies :
- In Vitro Studies :
Chemical Synthesis
The synthesis of this compound involves several steps of organic synthesis that can be optimized for yield and purity. The compound serves as a precursor for further chemical modifications aimed at enhancing therapeutic efficacy.
Comparison with Similar Compounds
Dorzolamide and Its Intermediates
Dorzolamide ((4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide) is a topical carbonic anhydrase inhibitor for glaucoma treatment . While the target compound serves as a precursor, key differences include:
- Functional Groups: Dorzolamide features an ethylamino group instead of an acetamide moiety .
- Bioactivity : Dorzolamide directly inhibits carbonic anhydrase, whereas the target compound is pharmacologically inactive until further functionalized .
- Synthesis : Dorzolamide is derived via sodium bis(2-methoxyethoxy) aluminum hydride (Red-Al) reduction of the target compound, highlighting their structural relationship .
Dorzolamide Related Compound D (CAS: 72029-43-7), an N-deethylated impurity, shares the thiopyran core but lacks the ethyl group, altering solubility and metabolic stability .
N-Ethyl Analogs
N-Ethyl-N-[(4S,6S)-6-methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide (CAS: 403848-09-9) differs by an ethyl substitution on the acetamide nitrogen:
Heterocyclic Acetamide Derivatives
N-(7-Methyl-2-phenylamino-tetrahydrothienopyrimidin-4-on-3-yl)acetamide (CAS: Not specified) represents a structurally distinct acetamide derivative with a pyrimidine-thieno fused ring:
- Melting Point : 143–145°C, significantly lower than the target compound’s analogs .
- Synthesis : Prepared via acetyl chloride reaction in pyridine, differing from the thiopyran-focused routes of the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis benefits from advancements in catalytic processes and green chemistry, reducing waste compared to older methods .
- Stability Challenges : Unlike Dorzolamide, the acetamide intermediate requires refrigeration to prevent degradation, impacting storage costs .
- Regulatory Significance : Structural analogs like the N-ethyl variant are critical impurities monitored under ICH guidelines, necessitating robust analytical methods .
Preparation Methods
Reaction Conditions and Protocol
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Reagent Setup :
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Starting Material : 23.0 g (77.34 mmol) of cis-hydroxy intermediate (1).
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Solvent : Acetonitrile (29.3 g initial + 7.4 g dilution).
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Acid Catalyst : Methanesulfonic acid (26.0 g, 270.5 mmol).
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Temperature : 20°C initially, heated to 87°C under reflux.
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Reaction Progression :
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Methanesulfonic acid is added dropwise to the suspension of (1) in acetonitrile under nitrogen.
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The mixture is refluxed for 15 hours, enabling complete acetylation and ring closure.
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Gradual cooling to 10°C followed by pH adjustment to 7.3 with ammonium hydroxide precipitates the product.
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Purification :
Key Analytical Data
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1H NMR (400 MHz, DMSO) :
Diastereomeric Control and Optimization
The reaction produces a mixture of cis and trans diastereomers, necessitating careful control to maximize the desired (4S,6S) configuration.
Factors Influencing Diastereomeric Excess (de)
| Parameter | Effect on de | Optimal Range |
|---|---|---|
| Reaction Temperature | Higher temps favor trans isomer | 85–90°C |
| Acid Concentration | Excess acid reduces de | 3.5 eq relative to (1) |
| Cooling Rate | Slow cooling improves crystallinity | 0.5°C/min |
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Post-Reaction Adjustments :
Scalability and Industrial Adaptations
Pilot-Scale Production
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Batch Size : Up to 50 kg of (1) processed with consistent yields (89–92%).
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Equipment : Glass-lined reactors to prevent acid corrosion; centrifugal filtration for rapid solid-liquid separation.
Comparative Analysis of Synthetic Routes
While the acid-catalyzed method dominates industrial production, alternative pathways have been explored:
| Method | Advantages | Limitations |
|---|---|---|
| Acid Catalysis | High yield, scalable | Moderate diastereomeric control |
| Enzymatic Acetylation | Superior stereoselectivity | Low throughput, high cost |
| Microwave Assisted | Reduced reaction time | Limited compatibility with sulfur |
Characterization and Quality Control
Purity Assessment
Stability Studies
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Storage : Stable for >24 months at 2–8°C in amber glass vials.
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Degradation : Exposure to humidity (>60% RH) causes sulfonamide hydrolysis.
Q & A
Q. What established synthetic routes are available for N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide?
The compound is synthesized via multi-step processes involving alkylation and sulfonamide introduction. A key step includes the alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamide derivatives under basic conditions (e.g., sodium methylate in a 2.6–2.8-fold molar excess), followed by oxidation to introduce the sulfone group . The stereospecificity of the (4S,6S) configuration is achieved through chiral resolution or asymmetric synthesis, though specific protocols require optimization based on precursor availability .
Q. How is the stereochemical integrity of the (4S,6S) configuration confirmed?
X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, nuclear Overhauser effect (NOE) NMR experiments and chiral HPLC are employed. For example, in related thieno-thiopyran derivatives, NOE correlations between the methyl group at C6 and adjacent protons confirm spatial orientation, while retention times in chiral columns validate enantiopurity .
Q. What analytical techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1,730 cm⁻¹, sulfone S=O at ~1,150 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve the dihydro-thiopyran ring protons (δ 2.50–3.57 ppm for CH₂ groups) and acetamide methyl (δ 2.10 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 338.467 for C₁₁H₁₈N₂O₄S₃) .
Advanced Research Questions
Q. How can the alkylation step in the synthesis be optimized to improve yield and stereoselectivity?
The alkylation of thiopyrimidinones with chloroacetamides is sensitive to reaction conditions. Evidence suggests using equimolar ratios of alkylating agents (e.g., 2-chloro-N-benzylacetamide) and maintaining anhydrous conditions at 60–80°C for 6–8 hours. Adding catalytic tetrabutylammonium bromide (TBAB) enhances nucleophilicity, while post-reaction recrystallization from ethanol-dioxane (1:2) removes byproducts .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
Discrepancies between calculated and observed NMR/IR peaks often arise from conformational flexibility or solvent effects. For example:
- Tautomerism : The thieno-thiopyran system may exhibit keto-enol tautomerism, shifting carbonyl peaks. DFT calculations can model these equilibria .
- Solvent Artifacts : Residual ethanol in recrystallized samples may obscure OH/NH signals. Lyophilization or deuterated solvent exchange mitigates this .
Q. How does the sulfone moiety influence biological activity in related compounds?
The 7,7-dioxo group enhances metabolic stability and target binding in enzyme inhibitors (e.g., carbonic anhydrase inhibitors like Dorzolamide). Structure-activity relationship (SAR) studies show that sulfone groups increase electronegativity, improving hydrogen bonding with active-site zinc ions in enzymes . Future research could explore sulfone replacements (e.g., phosphonates) to modulate potency .
Q. What methodologies validate the compound’s role in membrane transport or separation technologies?
The thiopyran core’s lipophilicity makes it a candidate for membrane permeability studies. Techniques include:
- PAMPA Assays : To predict blood-brain barrier penetration .
- HPLC Retention Time Analysis : Correlating logP values with reversed-phase chromatographic behavior (e.g., using C18 columns) .
Key Research Gaps
- Stereoselective Synthesis : Current methods lack universal protocols for achieving >99% enantiomeric excess.
- Biological Screening : Limited data on off-target effects or pharmacokinetics in disease models.
- Process Chemistry : Scalable purification methods (e.g., continuous chromatography) are underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
